(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism and excretion studies have been conducted on similar compounds, shedding light on their pharmacokinetic profiles. For instance, the disposition of dipeptidyl peptidase IV inhibitors, structurally related to the compound , has been examined in rats, dogs, and humans. These studies reveal insights into the drug's absorption, metabolism, and elimination, highlighting pathways such as hydroxylation at the pyrimidine ring and amide hydrolysis, among others (Sharma et al., 2012).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds involving piperazine and pyrimidine rings have been explored. Research includes the development of efficient methods for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety. Such studies contribute to the understanding of chemical properties and the potential for creating novel therapeutic agents (Bhat et al., 2018).
Biological Activity
Research into the biological activity of compounds with similar structural features has been undertaken. For example, the synthesis and evaluation of triazole analogues of piperazine have shown significant antibacterial activity against various human pathogenic bacteria. These findings suggest the potential for developing new antimicrobial agents (Nagaraj et al., 2018).
Antineoplastic Applications
The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, offers insights into the therapeutic potential of related compounds. Understanding the metabolism and identifying main metabolic pathways in humans can guide the development of more effective and safer cancer treatments (Gong et al., 2010).
Heterocyclic Compounds Synthesis
Exploratory research on the synthesis of heterocyclic compounds using related chemical frameworks has been conducted. This research focuses on creating compounds with potential therapeutic applications by exploring different cyclization reactions and functional group transformations (Matsuda et al., 1976).
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds may interact with proteins such as ATF4 and NF-kB .
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . The compound’s interaction with its targets may lead to changes in cellular processes, potentially reducing inflammation and promoting neuroprotection .
Biochemical Pathways
The compound may affect several biochemical pathways. It may inhibit ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . The compound may also inhibit apoptosis, a process of programmed cell death . Furthermore, it may inhibit the NF-kB inflammatory pathway, a key regulator of immune responses .
Result of Action
The compound’s action may result in molecular and cellular effects such as reduced inflammation and enhanced neuroprotection . Specifically, it may reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), key mediators of inflammation . It may also reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c1-13-24-16(19(20,21)22)11-17(25-13)27-7-9-28(10-8-27)18(30)15-12-23-29(26-15)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHGNIADNMSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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